![molecular formula C21H23N3O3 B7685931 N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide](/img/structure/B7685931.png)
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide
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Overview
Description
Scientific Research Applications
- Role of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide :
- Role of the Compound :
- Pharmacological Activities :
Suzuki–Miyaura Coupling Reagents
Microwave-Assisted Synthesis of Quinoline-2,5-diones
Indole Derivatives with Pharmacological Activity
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in stroke therapy, suggesting potential targets within the central nervous system .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as free radical reactions .
Biochemical Pathways
Related compounds have been shown to play a role in oxidative stress pathways, particularly in the context of stroke . These compounds can interact with reactive oxygen species (ROS), suggesting that they may have antioxidant properties .
Result of Action
Related compounds have been shown to have neuroprotective effects, improving neuronal viability after oxygen glucose deprivation (ogd), a model for ischemic conditions .
properties
IUPAC Name |
N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-4-11-24(21(26)15-7-9-22-10-8-15)14-17-12-16-13-18(27-2)5-6-19(16)23-20(17)25/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPUCDGUTCMWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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